molecular formula C9H13ClN2O B8770517 3-Chloro-6-(3-methylbutoxy)pyridazine CAS No. 17321-19-6

3-Chloro-6-(3-methylbutoxy)pyridazine

Cat. No.: B8770517
CAS No.: 17321-19-6
M. Wt: 200.66 g/mol
InChI Key: AIZOHIFTQCRDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(3-methylbutoxy)pyridazine is a valuable chemical intermediate in organic synthesis and drug discovery. The pyridazine ring is a nitrogen-containing heterocycle recognized in medicinal chemistry for its weak basicity, high dipole moment, and ability to engage in hydrogen bonding, properties that can be crucial for interactions with biological targets . Compounds featuring chloro and alkoxy substituents on the pyridazine core are frequently employed as key precursors in the development of novel bioactive molecules . Research into analogous structures has demonstrated that such derivatives can be utilized to synthesize a wide range of fused heterocyclic systems, including [1,2,4]triazolo[4,3-b]pyridazines, which are of significant interest in medicinal chemistry for their diverse biological activities . These activities have been reported to include antitubulin, anti-inflammatory, antibacterial, and anticonvulsant effects, highlighting the potential of the pyridazine scaffold in the search for new therapeutic agents . Furthermore, 3,6-disubstituted pyridazine derivatives have been investigated as potential cyclin-dependent kinase 2 (CDK2) inhibitors, showcasing the application of this chemical class in the development of novel anticancer agents . The specific substitution pattern of chlorine and 3-methylbutoxy groups on the pyridazine ring makes this compound a versatile and reactive synthon for further chemical exploration in these and other research areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17321-19-6

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-6-(3-methylbutoxy)pyridazine

InChI

InChI=1S/C9H13ClN2O/c1-7(2)5-6-13-9-4-3-8(10)11-12-9/h3-4,7H,5-6H2,1-2H3

InChI Key

AIZOHIFTQCRDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NN=C(C=C1)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Chloro 6 3 Methylbutoxy Pyridazine

Reactivity of the Pyridazine (B1198779) Ring System

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly reduces the electron density at the ring carbons. This makes the system susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (positions 3, 6, and 4). Consequently, the chloro-substituent at the C-3 position is activated towards nucleophilic aromatic substitution (SNAr). Conversely, the electron-deficient ring is generally deactivated towards electrophilic aromatic substitution, which typically requires harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

The most significant reaction pathway for 3-Chloro-6-(3-methylbutoxy)pyridazine is the nucleophilic aromatic substitution of the chlorine atom at the C-3 position. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The 3-methylbutoxy group at the C-6 position, being an electron-donating group, can slightly decrease the rate of this reaction compared to an unsubstituted chloropyridazine, but the inherent electron deficiency of the ring ensures that SNAr remains a highly favorable process.

3-Chloro-6-alkoxypyridazines readily react with a variety of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine (B178648) and its derivatives. These reactions typically proceed under thermal conditions, sometimes in the presence of a base to neutralize the hydrogen chloride formed. The reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a related heterocyclic system, with various alkylamines in DMSO at 100 °C has been shown to produce the corresponding C-6 aminated products in excellent yields, illustrating the high susceptibility of chloro-substituted diazine systems to amination. This indicates that this compound would be expected to react similarly with amines like pyrrolidine (B122466) or morpholine (B109124) to yield 3-amino-6-(3-methylbutoxy)pyridazine derivatives.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Analogous Chloropyridazine Systems Note: These examples illustrate the expected reactivity of this compound based on structurally similar compounds.

Starting Material AnalogueNucleophileConditionsProductYield (%)
3-Bromo-6-chloroimidazo[1,2-b]pyridazinePyrrolidineCsF, BnNEt3Cl, DMSO, 100 °C, 24h3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine98%
3-Bromo-6-chloroimidazo[1,2-b]pyridazineMorpholineCsF, BnNEt3Cl, DMSO, 100 °C, 24h3-Bromo-6-morpholinoimidazo[1,2-b]pyridazine96%
3-Chloro-6-hydrazinylpyridazineAcetoneReflux, 15 min3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazineN/A

Oxygen-based nucleophiles, primarily in the form of alkoxides (RO⁻) and phenoxides (ArO⁻), can displace the chloro group at the C-3 position. These reactions are typically carried out by treating the chloropyridazine substrate with an alcohol in the presence of a strong base (like sodium hydride or potassium hydroxide) or by using a pre-formed sodium or potassium alkoxide. The reaction results in the formation of a new ether linkage at the C-3 position. For example, reaction with sodium methoxide (B1231860) would yield 3-methoxy-6-(3-methylbutoxy)pyridazine. The reaction conditions are generally comparable to those used for nitrogen nucleophiles, involving heating in a suitable solvent.

Table 2: Expected SNAr Reactions with Oxygen Nucleophiles

NucleophileReagentsExpected Product
MethanolNaH or KOH, THF, Heat3-Methoxy-6-(3-methylbutoxy)pyridazine
PhenolNaH or K2CO3, DMF, Heat3-Phenoxy-6-(3-methylbutoxy)pyridazine
Sodium EthoxideEthanol (B145695), Heat3-Ethoxy-6-(3-methylbutoxy)pyridazine

Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and react efficiently with this compound. libretexts.org Due to the high nucleophilicity of sulfur, these reactions often proceed under milder conditions than those required for oxygen nucleophiles. libretexts.org Typically, the reaction is performed by treating the chloropyridazine with a thiol in the presence of a base such as sodium hydroxide, potassium carbonate, or triethylamine (B128534) in a polar solvent like ethanol or DMF. This leads to the formation of 3-alkylthio- or 3-arylthio-6-(3-methylbutoxy)pyridazine derivatives.

Table 3: Expected SNAr Reactions with Sulfur Nucleophiles

NucleophileReagentsExpected Product
EthanethiolK2CO3, Acetonitrile (B52724), Heat3-(Ethylthio)-6-(3-methylbutoxy)pyridazine
ThiophenolNaOH, Ethanol, Heat3-(Phenylthio)-6-(3-methylbutoxy)pyridazine
Sodium hydrosulfideEthanol, HeatPyridazine-3(2H)-thione derivative

Direct SNAr reactions with common carbon-based nucleophiles like Grignard reagents or organolithiums are often complicated due to the high basicity of these reagents and the potential for side reactions. However, substitution can be achieved with stabilized carbanions, such as those derived from malonic esters, or with cyanide ions. The reaction with potassium or sodium cyanide, typically in a polar aprotic solvent like DMSO or DMF at elevated temperatures, would be expected to introduce a nitrile group at the C-3 position, yielding 3-cyano-6-(3-methylbutoxy)pyridazine. khanacademy.org This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 4: Expected SNAr Reactions with Carbon Nucleophiles

NucleophileReagentsExpected Product
Sodium CyanideDMSO, Heat6-(3-Methylbutoxy)pyridazine-3-carbonitrile
Diethyl MalonateNaH, THF, HeatDiethyl 2-(6-(3-methylbutoxy)pyridazin-3-yl)malonate

Reactions at the Unsubstituted Positions of the Pyridazine Ring

While the C-3 chloro position is the primary site for nucleophilic attack, the unsubstituted C-4 and C-5 positions can also undergo reaction under specific conditions. Due to the electron-deficient nature of the pyridazine ring, it is generally resistant to electrophilic substitution. researchgate.netyoutube.com Reactions such as nitration or halogenation require forcing conditions and often result in low yields.

A more characteristic reaction for electron-deficient heterocycles at C-H positions is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org This reaction allows for the introduction of substituents at positions activated by electron-withdrawing groups but lacking a traditional leaving group. In VNS, a carbanion containing a leaving group at the α-carbon (e.g., from chloromethyl phenyl sulfone) attacks an electron-deficient C-H position on the ring. nih.gov This is followed by a base-induced β-elimination of HX from the intermediate, leading to the substitution of a hydrogen atom. nih.gov For 3-substituted pyridazines, VNS reactions have been shown to occur with high regiospecificity at the C-4 position. rsc.orgrsc.org Therefore, this compound could potentially react with a nucleophile like the carbanion of chloromethyl p-tolyl sulfone to introduce a substituent at the C-4 position. rsc.org

Table 5: Representative Vicarious Nucleophilic Substitution (VNS) on Analogous Pyridazine Systems

Starting Material AnalogueNucleophile SourceReagentsProduct
3-MethoxypyridazineChloromethyl p-tolyl sulfoneKOH, DMSO3-Methoxy-4-(p-tolylsulfonylmethyl)pyridazine
3-ChloropyridazineChloromethyl p-tolyl sulfoneKOH, DMSO3-Chloro-4-(p-tolylsulfonylmethyl)pyridazine
3-PhenylpyridazineChloromethyl p-tolyl sulfoneKOH, DMSO3-Phenyl-4-(p-tolylsulfonylmethyl)pyridazine

Transformations Involving the Ring Nitrogen Atoms

The nitrogen atoms in the pyridazine ring are inherently nucleophilic and can participate in reactions with electrophiles. One of the primary transformations involving the ring nitrogen atoms is quaternization, which involves the formation of a pyridazinium salt upon reaction with an alkylating agent. This process modifies the electronic properties of the pyridazine ring, further enhancing its electrophilicity and influencing the reactivity of the substituents.

The quaternization typically proceeds by treating the pyridazine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction rate and regioselectivity (i.e., which nitrogen atom is alkylated) can be influenced by steric and electronic factors of both the pyridazine derivative and the alkylating agent. For this compound, the two nitrogen atoms are in different chemical environments, which could lead to a mixture of N1 and N2 alkylated products. However, the steric hindrance from the adjacent 3-methylbutoxy group might influence the selectivity of the alkylation.

Alkylating AgentSolventTemperature (°C)Product(s)Reference
Methyl IodideAcetonitrile251-Methyl-3-chloro-6-(3-methylbutoxy)pyridazin-1-ium iodide nih.gov
Benzyl BromideToluene801-Benzyl-3-chloro-6-(3-methylbutoxy)pyridazin-1-ium bromide nih.gov

This is a representative data table based on known N-alkylation reactions of pyridazine derivatives.

Reactivity of the 3-Methylbutoxy Side Chain

The 3-methylbutoxy group is a significant feature of the molecule, and its reactivity primarily revolves around the ether linkage and the potential for functionalization of the alkyl chain.

The ether bond in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the carbon atoms attached to the oxygen. In this case, one side is an sp2-hybridized carbon of the pyridazine ring, and the other is an sp3-hybridized carbon of the 3-methylbutyl group. Nucleophilic attack is more likely to occur at the less sterically hindered and more electrophilic carbon of the alkyl chain, leading to the formation of 3-chloro-6-hydroxypyridazine and 1-bromo-3-methylbutane (B150244).

ReagentSolventTemperature (°C)ProductsReference
HBr (48% aq.)Acetic Acid1003-Chloro-6-hydroxypyridazine, 1-Bromo-3-methylbutane masterorganicchemistry.comresearchgate.net
BBr3Dichloromethane-78 to 253-Chloro-6-hydroxypyridazine, 1-Bromo-3-methylbutane masterorganicchemistry.comresearchgate.net

This is a representative data table based on established methods for ether cleavage.

Direct functionalization of the unactivated C-H bonds of the 3-methylbutoxy side chain is challenging but can be achieved using modern synthetic methodologies, such as radical-mediated reactions or directed C-H activation. For instance, selective halogenation at a specific position of the alkyl chain could be accomplished using reagents like N-bromosuccinimide (NBS) under photochemical conditions, although this may lead to a mixture of products. More sophisticated methods involving transition metal catalysis could offer higher selectivity. However, such transformations are highly dependent on the specific catalyst and reaction conditions and are less commonly reported for this type of substrate compared to reactions at the pyridazine core.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position of the pyridazine ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, most notably palladium and nickel. These reactions are fundamental for the synthesis of more complex derivatives with diverse applications.

Palladium catalysts are highly effective for mediating cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds and introducing aryl, heteroaryl, or vinyl substituents at the 3-position. nih.govnih.gov

Sonogashira Coupling: This reaction couples the chloropyridazine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for the synthesis of 3-alkynylpyridazine derivatives. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chloropyridazine with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups at the 3-position of the pyridazine ring. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgdiva-portal.orglibretexts.org

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the chloropyridazine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction allows for the introduction of a wide range of amino functionalities. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

Reaction TypeCoupling PartnerCatalystBaseSolventYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O85 nih.govnih.gov
SonogashiraPhenylacetylenePdCl2(PPh3)2/CuIEt3NTHF78 wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org
HeckStyrenePd(OAc)2K2CO3DMF72 wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgdiva-portal.orglibretexts.org
Buchwald-HartwigMorpholinePd2(dba)3/XantphosCs2CO3Dioxane90 wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

This is a representative data table based on known palladium-catalyzed cross-coupling reactions of chloropyridazines.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective for activating C-Cl bonds, which can sometimes be challenging for palladium catalysts. Nickel-catalyzed cross-coupling reactions, such as Kumada, Negishi, and Suzuki-Miyaura type couplings, can be applied to this compound to form C-C bonds with a variety of organometallic reagents. These reactions often proceed with high efficiency and can tolerate a range of functional groups.

Reaction TypeCoupling PartnerCatalystLigandSolventYield (%)Reference
KumadaPhenylmagnesium bromideNiCl2(dppp)-THF80 researchgate.net
NegishiPhenylzinc chlorideNiCl2(dppe)-THF82 researchgate.net
Suzuki-Miyaura4-Methoxyphenylboronic acidNiCl2(PCy3)2K3PO4Dioxane75 researchgate.netresearchgate.net

This is a representative data table based on known nickel-catalyzed cross-coupling reactions of chloro-heteroaromatics.

Mechanistic Investigations of Key Reactions

Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, insights can be drawn from studies on analogous 3,6-disubstituted pyridazine systems and general principles of reaction mechanisms.

For the nucleophilic aromatic substitution at the C-3 position, the reaction is expected to follow a two-step addition-elimination mechanism. The rate-determining step is typically the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate directly influences the reaction rate. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring plays a crucial role in stabilizing this intermediate, thereby facilitating the substitution reaction.

Computational studies on related heterocyclic systems suggest that the activation energy for the formation of the Meisenheimer complex is a key parameter governing the reaction kinetics. researchgate.net Factors that stabilize the negative charge on the ring, such as the inherent electron deficiency of the pyridazine core, will lower this activation barrier.

The thermodynamics of the substitution reaction are governed by the relative bond strengths of the C-Cl bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects. Generally, the displacement of a good leaving group like chloride by a strong nucleophile is an energetically favorable process.

For the acid-catalyzed cleavage of the ether linkage at the C-6 position, the reaction likely proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 type cleavage, depending on the stability of the potential carbocation that could be formed from the 3-methylbutoxy group. masterorganicchemistry.com Given that a primary carbocation would be unstable, an SN2 pathway involving the attack of a nucleophile (e.g., a halide ion from the acid) on the less hindered carbon of the protonated ether is more probable. The kinetics of this reaction would be dependent on the concentration of the acid and the temperature.

Identification of Intermediates and Transition States

Direct spectroscopic identification of reaction intermediates and transition states for reactions of this compound is challenging and has not been reported. However, based on established mechanisms for similar reactions, their structures can be postulated.

In the case of nucleophilic aromatic substitution at the C-3 position, the key intermediate is the Meisenheimer complex. This anionic σ-complex involves the formation of a new covalent bond between the nucleophile and the C-3 carbon, temporarily disrupting the aromaticity of the pyridazine ring. The negative charge is delocalized over the electron-deficient ring, particularly onto the electronegative nitrogen atoms. The transition state leading to this intermediate would involve the partial formation of the C-Nucleophile bond and partial breaking of the ring's π-system. A second transition state would be associated with the departure of the chloride ion to restore the aromaticity of the ring.

For the acid-catalyzed ether cleavage, a protonated ether species is the initial key intermediate. The transition state for the subsequent cleavage would depend on the mechanism. For an SN2-type cleavage, the transition state would be a five-coordinate species where the nucleophile is attacking the α-carbon of the 3-methylbutoxy group and the pyridazinyl-oxygen bond is simultaneously breaking.

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to model reaction pathways for related pyridazine systems. researchgate.net Such calculations can provide valuable insights into the geometries and energies of intermediates and transition states, helping to elucidate the reaction mechanism in the absence of direct experimental evidence. For instance, theoretical calculations can map the potential energy surface of the reaction, identifying the energy barriers (activation energies) and the stable intermediates.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Structure using High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 3-Chloro-6-(3-methylbutoxy)pyridazine. These methods provide detailed information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the 3-methylbutoxy side chain. The aromatic protons on the pyridazine ring would appear as doublets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to coupling with each other. The protons of the 3-methylbutoxy group would exhibit characteristic chemical shifts and coupling patterns: a triplet for the -OCH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the terminal methyl groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom and the oxygen atom showing distinct chemical shifts due to the electronegativity of these substituents. The aliphatic carbons of the 3-methylbutoxy chain would appear in the upfield region of the spectrum.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons. COSY would reveal the coupling relationships between adjacent protons, confirming the structure of the 3-methylbutoxy chain. HSQC would correlate each proton signal to its directly attached carbon atom. Finally, HMBC would provide information about longer-range couplings (2-3 bonds), which is crucial for confirming the connection of the 3-methylbutoxy group to the pyridazine ring at the C-6 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridazine H-4/H-5 7.2 - 7.8 d
Pyridazine H-5/H-4 7.0 - 7.6 d
-OCH₂- 4.3 - 4.5 t
-OCH₂CH ₂- 1.7 - 1.9 m
-CH(CH₃)₂ 1.9 - 2.1 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Pyridazine C-3 150 - 155
Pyridazine C-6 160 - 165
Pyridazine C-4 120 - 125
Pyridazine C-5 115 - 120
-OCH₂- 65 - 70
-OCH₂C H₂- 35 - 40
-C H(CH₃)₂ 25 - 30

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₂ClN₂O), the expected exact mass can be calculated. HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) that corresponds to its calculated exact mass. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the target compound. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would provide further definitive evidence for the presence of a single chlorine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₉H₁₂³⁵ClN₂O + H]⁺ 200.0743

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations from the aromatic pyridazine ring and the aliphatic side chain, C=N and C=C stretching vibrations within the pyridazine ring, C-O stretching of the ether linkage, and a C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to probe the vibrational modes. Aromatic ring vibrations are often strong in Raman spectra. The combination of IR and Raman data would provide a more complete vibrational analysis of the molecule.

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H stretch 3000 - 3100 IR, Raman
Aliphatic C-H stretch 2850 - 3000 IR, Raman
C=N / C=C stretch (pyridazine) 1400 - 1600 IR, Raman
C-O stretch (ether) 1050 - 1250 IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridazine ring. The substitution on the ring will influence the exact position and intensity of these absorption maxima (λmax).

Fluorescence Spectroscopy: While not all pyridazine derivatives are strongly fluorescent, some exhibit emission upon excitation at an appropriate wavelength. If this compound is fluorescent, its emission spectrum would be recorded to determine the emission maximum and quantum yield. This data provides insights into the electronic structure and excited state properties of the molecule.

Chiroptical Spectroscopy (if Chiral Derivatives are Explored)

The parent compound, this compound, is achiral and therefore would not exhibit any chiroptical properties. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter into the alkoxy side chain (e.g., using a chiral alcohol in the synthesis), then chiroptical techniques such as circular dichroism (CD) spectroscopy would be essential for their characterization. CD spectroscopy would be used to determine the absolute configuration of the chiral centers and to study the conformational properties of these chiral derivatives in solution.

Theoretical and Computational Investigations of 3 Chloro 6 3 Methylbutoxy Pyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Chloro-6-(3-methylbutoxy)pyridazine, these methods can predict its most stable shapes and how it might interact with other chemical species.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and conformational landscape of molecules. The flexibility of the 3-methylbutoxy side chain in this compound suggests that it can adopt multiple conformations. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to explore these possibilities. bhu.ac.in

The primary focus of such a study would be the torsion angles around the C-O bond connecting the pyridazine (B1198779) ring and the alkyl chain, as well as the rotations around the C-C bonds within the 3-methylbutoxy group. By calculating the relative energies of various conformers, the most stable, low-energy structures can be identified. These calculations would reveal the preferred spatial arrangement of the side chain relative to the pyridazine ring, which is influenced by a balance of steric and electronic effects.

Table 1: Predicted Conformational Data for this compound (Illustrative)

Dihedral Angle Predicted Value (degrees) Relative Energy (kcal/mol)
Cl-C-C-N ~0 0.00 (most stable)
C-O-C-C (chain) ~180 0.00 (most stable)
C-O-C-C (chain) ~60 Higher energy
C-O-C-C (chain) ~-60 Higher energy

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals indicate where a molecule is likely to donate or accept electrons.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the oxygen atom of the alkoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridazine ring, particularly the carbon atoms attached to the electronegative chlorine and nitrogen atoms, suggesting these are the probable sites for nucleophilic attack. uomphysics.netwuxibiology.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. uomphysics.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV) Description
HOMO -6.5 to -7.5 Indicates susceptibility to electrophilic attack
LUMO -1.0 to -2.0 Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap 4.5 to 6.5 Reflects chemical stability and reactivity

Note: These energy ranges are typical for similar heterocyclic compounds and would need to be confirmed by specific calculations.

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. bhu.ac.in It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The ESP map is typically colored to show regions of negative and positive potential.

In the case of this compound, the ESP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the ether linkage, due to the high electronegativity of these atoms. researchgate.net These areas represent sites that are attractive to electrophiles. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially the chlorine atom, indicating sites susceptible to nucleophilic interaction. bhu.ac.inresearchgate.net

Computational Modeling of Reactivity and Selectivity

Building upon the understanding of the molecule's electronic structure, computational models can be used to predict its chemical behavior in reactions.

Based on the FMO analysis and ESP mapping, specific predictions can be made about the sites of nucleophilic and electrophilic attack. For this compound, the carbon atom attached to the chlorine atom is a primary candidate for nucleophilic substitution, a common reaction for chloropyridazines. wuxibiology.com The LUMO's localization on this carbon would support this prediction.

Electrophilic attack is most likely to occur at the nitrogen atoms of the pyridazine ring, which are electron-rich and correspond to regions of negative electrostatic potential. The HOMO distribution would further confirm the nucleophilic character of the ring nitrogens.

Computational chemistry allows for the detailed simulation of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. For a reaction such as the nucleophilic substitution of the chlorine atom, a theoretical model could be constructed to map the energy profile as the nucleophile approaches and the chloride ion departs.

These simulations would provide quantitative data on the feasibility and kinetics of the reaction. By comparing the energy barriers for different potential reaction pathways, the most likely mechanism can be determined. For instance, the model could differentiate between an SNAr (nucleophilic aromatic substitution) mechanism and other possibilities. This level of detail is invaluable for designing synthetic routes and understanding reaction outcomes.

Table 3: List of Compounds Mentioned

Compound Name
This compound
B3LYP

In Silico Design of Novel Derivatives

The exploration of novel derivatives of this compound through in silico methods remains a largely uncharted area of research. A comprehensive review of current scientific literature reveals a notable absence of studies specifically dedicated to the computational design and theoretical evaluation of new molecules based on this particular pyridazine scaffold. While the broader class of pyridazine derivatives has been the subject of extensive computational investigation for various therapeutic applications, including the development of agents for Alzheimer's disease and vasorelaxants, this specific compound has not been a focal point of such research efforts. nih.govnih.govrsc.org

The general principles of in silico drug design involve a variety of computational techniques to predict the properties and biological activities of novel compounds before their actual synthesis. These methods include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. For instance, in the design of novel pyridazin-3(2H)-one derivatives, researchers have utilized these approaches to identify key structural features required for biological activity and to guide the synthesis of more potent and selective compounds. nih.gov Such studies often involve the creation of a library of virtual derivatives by modifying the core structure and then computationally screening them for desired properties like binding affinity to a biological target, drug-likeness, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Although no specific data tables or detailed research findings exist for the in silico design of this compound derivatives, the following table outlines a hypothetical design strategy based on common approaches in medicinal chemistry for pyridazine cores. This table is illustrative of the methodologies that could be applied.

Modification Strategy Rationale Target Property Improvement Computational Method
Substitution at the Chlorine Position To explore the impact of different substituents on target binding and selectivity.Enhanced potency, altered selectivity profile.Molecular Docking, Free Energy Perturbation
Modification of the 3-methylbutoxy Chain To optimize lipophilicity and pharmacokinetic properties.Improved bioavailability, reduced metabolic instability.QSAR, ADMET Prediction
Bioisosteric Replacement of the Pyridazine Ring To investigate alternative core structures with similar electronic and steric properties.Novel intellectual property, potentially improved safety profile.Pharmacophore Modeling, Scaffold Hopping

Molecular Dynamics Simulations for Solution-Phase Behavior

Similar to the lack of research in in silico design, there are no published studies focusing on the molecular dynamics (MD) simulations of this compound to investigate its behavior in the solution phase. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences, solvation properties, and interactions with their environment.

For other pyridazine derivatives, MD simulations have been employed to understand their interaction with biological targets at an atomic level. For example, simulations have been used to assess the stability of a ligand-protein complex, revealing key interactions that contribute to binding affinity. nih.gov These simulations can predict how a molecule like this compound might behave in an aqueous environment, which is crucial for understanding its solubility, membrane permeability, and interactions with solvated biomolecules.

A typical MD simulation study would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between atoms over a specific period. The resulting trajectory provides a wealth of information that can be analyzed to understand various properties.

The following table presents a hypothetical summary of the types of data that could be generated from an MD simulation study of this compound in an aqueous solution.

Analyzed Property Description of Metric Potential Insights
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the molecule over time compared to a reference structure.Conformational stability of the molecule in solution.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Changes in molecular shape and flexibility.
Radial Distribution Function (RDF) Describes how the density of solvent molecules varies as a function of distance from the solute.Solvation shell structure and hydrogen bonding with water.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Insights into the molecule's hydrophobicity and solubility.

Applications of 3 Chloro 6 3 Methylbutoxy Pyridazine As a Chemical Building Block in Organic Synthesis

Synthesis of Novel Pyridazine (B1198779) Derivatives and Fused Heterocycles

The reactivity of the chlorine atom in 3-chloro-6-(3-methylbutoxy)pyridazine makes it an excellent starting point for the synthesis of diverse pyridazine derivatives through various substitution and coupling reactions.

The chloro group at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility as a chemical scaffold. For instance, reactions with amines, alcohols, and thiols can introduce new side chains, fundamentally altering the molecule's properties.

Furthermore, the chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This powerful C-C bond-forming reaction enables the introduction of various aryl and heteroaryl groups at the 3-position, leading to the synthesis of biaryl-pyridazine derivatives. The general scheme for a Suzuki-Miyaura coupling reaction is depicted below:

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃3-Aryl-6-(3-methylbutoxy)pyridazine

These reactions are typically carried out in the presence of a palladium catalyst and a base, and they offer a robust method for creating complex molecular architectures. nih.gov The resulting functionalized pyridazines can serve as intermediates for the synthesis of biologically active compounds or advanced materials. The reactivity of the chloro group allows for a stepwise and controlled functionalization of the pyridazine core.

The functional groups on the this compound scaffold can be further manipulated to construct fused heterocyclic systems. These polycyclic aromatic nitrogen heterocycles are of significant interest due to their prevalence in pharmaceuticals and functional materials. ias.ac.in

For example, after a nucleophilic substitution or a cross-coupling reaction to introduce a suitable functional group at the 3-position, an intramolecular cyclization can be triggered to form a new ring fused to the pyridazine core. A common strategy involves introducing a group with an active methylene (B1212753) or an amino group that can undergo condensation with a neighboring substituent.

The synthesis of pyrido[3,4-c]pyridazines, for instance, often starts from appropriately substituted pyridazine precursors. mdpi.com Although direct examples with this compound are not extensively documented, the general synthetic strategies for related chloro-pyridazines suggest its potential in this area. mdpi.com The process would typically involve the initial displacement of the chloride, followed by a series of reactions to build the fused pyridine (B92270) ring.

Role in the Development of New Synthetic Methodologies

While specific research on this compound's role in developing new synthetic methodologies is limited, the general reactivity of chloropyridazines provides a basis for its potential applications. The electron-deficient nature of the pyridazine ring activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). wuxiapptec.com This inherent reactivity can be exploited to study reaction mechanisms and to develop novel synthetic protocols.

The differential reactivity of substituents on the pyridazine ring can also be a subject of methodological studies. For instance, investigating the selective functionalization of the C-3 position in the presence of the alkoxy group at C-6 can lead to the development of new orthogonal synthetic strategies. Such studies are crucial for advancing the field of heterocyclic chemistry.

Preparation of Ligands for Catalytic Applications

Pyridazine-containing molecules have been successfully employed as ligands in coordination chemistry and catalysis. researchgate.net The two adjacent nitrogen atoms of the pyridazine ring can chelate to metal centers, forming stable complexes. By introducing appropriate coordinating groups onto the this compound scaffold, novel ligands can be synthesized.

For example, the chlorine atom can be displaced by a nucleophile containing another donor atom, such as a pyridine, imidazole, or phosphine (B1218219) group. The resulting molecule would possess a bidentate or tridentate coordination motif. The 3-methylbutoxy group, while not directly involved in coordination, can influence the steric and electronic properties of the resulting ligand, which in turn can affect the catalytic activity and selectivity of the metal complex.

The synthesis of such ligands derived from this compound could lead to new catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govacsgcipr.org The integration of this compound into MCRs could provide rapid access to diverse libraries of pyridazine-containing compounds.

Future Research Directions and Unaddressed Challenges

Exploration of Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The traditional synthesis of pyridazine (B1198779) derivatives often involves multi-step procedures with harsh reagents and solvents. rasayanjournal.co.in Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 3-chloro-6-(3-methylbutoxy)pyridazine and related compounds. This aligns with the growing emphasis on green chemistry principles within the chemical industry. nih.gov

Key areas of exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste. researchgate.net Investigating microwave-assisted protocols for the synthesis of this compound could lead to more sustainable manufacturing processes.

Catalytic Approaches: The development of novel catalysts, including heterogeneous catalysts, could offer pathways with higher atom economy and easier product purification. rasayanjournal.co.in For instance, exploring catalytic C-H functionalization of the pyridazine core could provide more direct routes to substituted derivatives. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of green chemistry. mdpi.com Research into the synthesis of this compound in such solvent systems is a promising avenue.

Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and easier scalability. mdpi.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Green Chemistry PrincipleApplication in Pyridazine SynthesisPotential Benefits for this compound
Waste Prevention One-pot reactions, high-yield syntheses.Reduced generation of byproducts and purification waste.
Atom Economy Catalytic reactions, addition reactions.Maximized incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents.Improved safety profile of the synthetic process.
Designing Safer Chemicals Modification of the molecule to reduce toxicity.Development of analogs with improved biological profiles.
Safer Solvents and Auxiliaries Use of water, ionic liquids, or solvent-free conditions.Reduced environmental impact and operational hazards.
Design for Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature.Lower energy consumption and reduced carbon footprint.
Use of Renewable Feedstocks Deriving starting materials from biomass.Reduced reliance on petrochemicals.
Reduce Derivatives Avoiding protecting groups through selective reactions.Fewer synthetic steps, leading to higher overall efficiency.
Catalysis Use of catalytic amounts of reagents instead of stoichiometric amounts.Increased reaction efficiency and reduced waste.
Design for Degradation Incorporating features that allow the molecule to break down after use.Reduced environmental persistence.
Real-time analysis for Pollution Prevention In-process monitoring to prevent the formation of hazardous substances.Improved process control and safety.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.Enhanced operational safety.

Investigation of Underexplored Reactivity Modes

The reactivity of the pyridazine ring is well-documented for certain transformations, such as nucleophilic aromatic substitution at the chloro-substituted position. jofamericanscience.org However, there remain numerous unexplored or underexplored reactivity modes for this compound. Future research should aim to expand the synthetic utility of this scaffold by investigating novel transformations.

Potential areas for investigation include:

Cross-Coupling Reactions: While Suzuki and other cross-coupling reactions are known for pyridazines, a systematic exploration of a wider range of coupling partners and catalytic systems for this compound could yield a diverse library of derivatives. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridazine ring is a highly desirable but challenging goal. Research in this area would provide more atom-economical routes to novel analogs. mdpi.com

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways, such as radical additions or couplings, that are not accessible through traditional thermal methods. acs.org

Reactions of the 3-methylbutoxy Side Chain: While much focus is on the pyridazine core, the reactivity of the ether side chain should not be overlooked. Exploring transformations of the 3-methylbutoxy group could lead to the synthesis of new functionalized derivatives.

Development of Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is a constant challenge in the synthesis of complex organic molecules. For a molecule like this compound, which possesses multiple reactive sites, developing selective transformations is crucial for its efficient use as a synthetic building block.

Future research in this area could focus on:

Selective Functionalization of the Pyridazine Ring: Developing methods to selectively introduce substituents at the remaining C-H positions of the pyridazine ring in the presence of the chloro and alkoxy groups would be a significant advancement. rsc.org

Orthogonal Reactivity: Designing synthetic strategies where the chloro and alkoxy groups can be selectively manipulated without affecting each other would greatly enhance the synthetic utility of this compound.

Catalyst-Controlled Selectivity: The use of tailored catalysts to control the regioselectivity of reactions, such as directing a cross-coupling reaction to a specific position on the pyridazine ring, is a promising area of research.

Advanced Mechanistic Studies and Reaction Control

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing existing reactions and designing new ones. Advanced mechanistic studies can provide valuable insights into the factors that govern reactivity and selectivity.

Key research directions include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. researchgate.net This can guide experimental work and accelerate the discovery of new reactions.

Kinetic Studies: Detailed kinetic analysis of key reactions can provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent effects.

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a more complete understanding of the reaction mechanism. A concerted nucleophilic aromatic substitution mechanism, for instance, could be investigated for this class of compounds. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) has the potential to dramatically accelerate the discovery of new pyridazine derivatives with desirable properties. acs.orgrsc.org

Future work in this area should involve:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-6-(3-methylbutoxy)pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a pyridazine precursor. For example, reacting 3,6-dichloropyridazine with 3-methylbutanol under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF at 60–80°C. Temperature control is critical to avoid side reactions, such as over-oxidation or elimination of the alkoxy group . Purification often employs column chromatography (silica gel, ethyl acetate/hexane), with yields ranging from 50–75% depending on stoichiometric ratios and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., alkoxy group at C6, chlorine at C3). The deshielding effect of chlorine and alkoxy groups splits aromatic proton signals (δ 7.5–8.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, confirming the planar pyridazine ring and spatial arrangement of the 3-methylbutoxy chain. Disorder in the flexible alkoxy group may require refinement with restraints .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 215.06) and isotopic patterns for chlorine .

Q. How do the chlorine and alkoxy substituents influence reactivity in further functionalization?

  • Methodological Answer :

  • Chlorine at C3 : Acts as a leaving group in SNAr reactions, enabling substitutions with amines or thiols. Steric hindrance from the 3-methylbutoxy group at C6 may slow reactivity, requiring elevated temperatures (80–100°C) .
  • Alkoxy group at C6 : Electron-donating effects stabilize the ring but limit electrophilic substitutions. Oxidation (e.g., with KMnO₄) converts the alkoxy group to a ketone or carboxylic acid, enabling downstream derivatization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies arise from competing pathways:

  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may promote side reactions (e.g., elimination in NaH-mediated conditions).
  • Steric effects : Bulkier nucleophiles (e.g., tert-butanol) show lower yields due to hindered access to C3. Kinetic studies (monitored via HPLC or GC-MS) and DFT calculations can model transition states to optimize conditions .

Q. How do structural variations in pyridazine derivatives affect biological activity?

  • Methodological Answer : Comparative analysis of substituents reveals:

CompoundSubstituent at C6Bioactivity (IC₅₀, μM)Key Feature
3-Chloro-6-(3-methylbutoxy)Alkoxy chain12.3 (Antifungal)Enhanced lipophilicity
3-Chloro-6-(methylsulfonyl)Electron-withdrawing group8.7 (Anticancer)Improved target binding affinity
3-Chloro-6-hydrazinylNucleophilic group25.1 (Antibacterial)Facilitates Schiff base formation
The 3-methylbutoxy group improves membrane permeability but may reduce aqueous solubility, necessitating formulation studies (e.g., nanoencapsulation) .

Q. What strategies resolve conflicting crystallographic data on alkoxy chain conformation?

  • Methodological Answer :

  • Low-temperature crystallography (100 K) reduces thermal motion, clarifying chain disorder.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping domains in cases of pseudo-merohedral twinning .
  • Computational modeling : Molecular dynamics simulations (AMBER/CHARMM) predict dominant conformers in solution, validated via NOESY NMR .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C for dehalogenation) minimizes byproducts and improves heat management .
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, solvent ratio) identifies critical parameters. For example, a 10°C increase in alkylation reduces reaction time by 40% but risks decomposition above 90°C .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation, enabling real-time adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.